p-Coumaryl alcohol 4-O-glucoside
Overview
Description
p-Coumaryl alcohol 4-O-glucoside: is a natural product derived from plant sources. It is a glucoside of p-coumaryl alcohol, which is a type of hydroxycinnamyl alcohol. This compound is part of the phenylpropanoid pathway and plays a significant role in the biosynthesis of lignin, a major component of plant cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Coumaryl alcohol 4-O-glucoside typically involves the glycosylation of p-coumaryl alcohol. One common method includes the use of tetra-O-acetyl-β-D-glucosides, which are condensed with malonic acid to form tetra-O-acetyl-β-D-glucosides of p-coumaric acid. These are then converted to the corresponding acid chlorides using thionyl chloride and reduced with sodium trimethoxyborohydride to yield the alcohols. Finally, deacetylation with sodium methoxide produces the desired glucosides .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using immobilized microorganisms. This method is environmentally friendly and offers high stability and regenerable cofactors. For example, genetically engineered Escherichia coli strains can be used to convert phenylpropanoic acids to their corresponding hydroxycinnamyl alcohols .
Chemical Reactions Analysis
Types of Reactions: p-Coumaryl alcohol 4-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Acid chlorides and alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of p-coumaric acid derivatives, while reduction can yield various hydroxycinnamyl alcohols .
Scientific Research Applications
p-Coumaryl alcohol 4-O-glucoside has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of lignin and other phenolic compounds.
Biology: It plays a role in the study of plant metabolism and the phenylpropanoid pathway.
Medicine: Research has explored its potential antioxidant, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of natural products, nutraceuticals, and as a metabolomics tool .
Mechanism of Action
The mechanism of action of p-Coumaryl alcohol 4-O-glucoside involves its role as a precursor in the biosynthesis of lignin. It is transported across the plasma membrane and incorporated into the cell wall, where it undergoes polymerization to form lignin. This process is regulated by various enzymes, including glycosyltransferases and oxidases .
Comparison with Similar Compounds
- p-Coumaryl alcohol
- Caffeyl alcohol
- Coniferyl alcohol
- Sinapyl alcohol
Comparison: p-Coumaryl alcohol 4-O-glucoside is unique due to its glycosylated form, which enhances its solubility and stability compared to its aglycone counterparts. This glycosylation also affects its biological activity and transport within plant cells .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]phenoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7/c16-7-1-2-9-3-5-10(6-4-9)21-15-14(20)13(19)12(18)11(8-17)22-15/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVXJSNSTGEXDX-HHMSBIESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120442-73-1 | |
Record name | p-Coumaryl alcohol 4-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120442731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-COUMARYL ALCOHOL 4-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S84482DTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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